2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide
Description
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopentyl group and an oxo group, as well as an acetamide moiety linked to a phenyl ring bearing a pyrrolidin-1-ylmethyl substituent.
Properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c28-22(15-21-23(29)24-11-14-27(21)20-5-1-2-6-20)25-16-18-7-9-19(10-8-18)17-26-12-3-4-13-26/h7-10,20-21H,1-6,11-17H2,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSXNNZEONIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)NCC3=CC=C(C=C3)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the cyclopentyl and oxo groups. The acetamide moiety is then attached through an amide bond formation reaction. The final step involves the attachment of the phenyl ring with the pyrrolidin-1-ylmethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols
Scientific Research Applications
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(methyl)phenyl]methyl]acetamide
- 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propionamide
Uniqueness
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
